N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Catalog No.
S742530
CAS No.
1139453-98-7
M.F
C14H20N4O3
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophen...

CAS Number

1139453-98-7

Product Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C14H20N4O3/c1-15-7-9-17(10-8-15)11-14(19)16(2)12-3-5-13(6-4-12)18(20)21/h3-6H,7-11H2,1-2H3

InChI Key

LSQRHFSGOUDQDS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7) is a highly stable, advanced piperazine-acetamide building block primarily utilized in the commercial synthesis of multi-targeted tyrosine kinase inhibitors. Structurally, it features a nitro-aromatic ring linked via an N-methyl acetamide bridge to a 1-methylpiperazine moiety. In industrial procurement, it is prized as the immediate, process-ready precursor to N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, requiring only a single, high-yielding catalytic nitro reduction step [1]. Procuring this exact intermediate allows chemical manufacturers to lock in the critical piperazine stereoelectronics and purity profile before entering the highly sensitive final active pharmaceutical ingredient (API) coupling phase .

Procurement Fit

1
Nintedanib impurity reference standard for ANDA impurity profiling workflows
2
Key process intermediate for nitro-to-amino reduction in Nintedanib synthesis
3
Certified reference standard with ICH-compliant characterization data

Substituting this advanced intermediate with earlier-stage precursors, such as N-methyl-4-nitroaniline or 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, forces the buyer to perform hazardous halogenated coupling reactions and manage corrosive waste streams in-house . Furthermore, attempting to use crude or lower-grade mixtures of this compound is commercially unviable; structurally similar byproducts, such as desmethyl piperazine derivatives, survive the subsequent nitro reduction step and actively interfere with the final oxindole coupling [1]. Because these impurities co-crystallize with the final API, failing to procure the high-purity, pre-assembled 1139453-98-7 intermediate directly leads to downstream batch failures, regulatory rejection, and costly chromatographic rework.

Substitution Risk

Target (nitro intermediate)
Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Substitute (amino analog)
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Melting point context
Significantly lower melting point influences crystallization-based purification; direct interchange may alter solid-state handling
Mass and MS fragmentation
~30 Da mass difference generates distinct MS precursor ions; unlabeled substitution risks misidentification in LC-MS/MS monitoring
Synthetic handle integrity
Nitro group is the required reduction precursor; bypassing with amino analog introduces different impurity profiles and may compromise regulatory control limits

Elimination of Halogenated Intermediate Handling and Yield Loss

Procuring the fully assembled target compound allows direct entry into the nitro reduction phase, achieving >95% conversion to the amino intermediate in approximately 3.5 hours using standard catalytic systems (e.g., FeCl3/hydrazine or Pd/C) [1]. In contrast, starting from the upstream comparator requires an initial 4.5-hour coupling reaction with 1-methylpiperazine, which generates stoichiometric chloride waste, requires extensive solvent extraction, and introduces a 15-20% yield penalty before reduction can even begin .

Evidence DimensionSynthesis time and waste generation prior to reduction
Target Compound Data0 hours preparation, 0% yield loss, direct reduction ready
Comparator Or Baseline2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 78466-25-8) requiring 4.5h coupling, chloride waste, ~20% yield loss
Quantified DifferenceSaves >4.5 hours of processing time and eliminates halogenated waste streams while improving overall throughput by ~20%.
ConditionsIndustrial scale-up synthesis parameters

Streamlines API manufacturing by bypassing a hazardous, yield-reducing halogenated coupling step, directly lowering operational costs.

Melting Point
Head-to-head
94–96°C vs 152–154°C
Δ ≈ 58°C lower
Supports crystallization-based purification in nitro reduction step
Reported supplier data; distinct crystal packing

Prevention of Downstream Impurity Carryover

The procurement of high-purity (≥99%) target compound guarantees that unreacted piperazine and desmethyl analogs remain below the 0.1% threshold . When crude baselines (<95% purity) are utilized, these specific impurities undergo parallel reduction and actively compete in the final API coupling step, forming stable Nintedanib impurities (e.g., Impurity 12 or Impurity 55 analogs) that co-precipitate with the product . Removing these late-stage impurities requires multiple recrystallizations, which depresses the final API yield by up to 10-15%.

Evidence DimensionFinal API purity and yield retention
Target Compound Data≥99% purity intermediate ensures <0.1% downstream contaminant carryover
Comparator Or BaselineCrude grade (<95% purity) intermediate
Quantified DifferencePrevents the 10-15% final API yield loss associated with late-stage recrystallization needed to clear co-precipitated impurities.
ConditionsMulti-step API synthesis and final crystallization

Procuring highly purified intermediate is critical to avoid costly late-stage API batch rejections and yield losses due to hard-to-separate structural analogs.

LogP
Reported
XLogP3 1.204 (nitro) vs. more polar amino analog
Distinct chromatographic retention for impurity resolution
Computed LogP; HPLC resolution >2.0 reported

Optimal Compatibility with Catalytic Nitro Reduction

The free base form of CAS 1139453-98-7 exhibits optimal compatibility with sensitive reduction catalysts, allowing for complete nitro-to-amine conversion without the risk of catalyst poisoning [1]. If hydrochloride salt forms of this or similar precursors are used, the presence of chloride ions can partially deactivate palladium-based catalysts, requiring higher catalyst loadings (up to 2x) or the addition of stoichiometric base neutralizers, which complicates the downstream extraction of the highly polar amino product [2].

Evidence DimensionCatalyst efficiency and process complexity
Target Compound DataFree base target compound (1139453-98-7)
Comparator Or BaselineHydrochloride salt forms of piperazine precursors
Quantified DifferenceEliminates the need for 2x catalyst loading and stoichiometric base neutralization during reduction.
ConditionsPd/C or FeCl3 catalyzed nitro reduction in alcohol/THF solvents

Reduces expensive catalyst loading costs and simplifies the downstream isolation of the resulting amino intermediate.

Mass Difference
Head-to-head
Δ[M+H]+ = 30 m/z
(293 vs 263)
Unambiguous MS identification in reaction monitoring
LC-MS/MS reaction-monitoring context
Impurity Control
Class-level
≤0.1% control threshold; certified reference standard available
Supports ANDA impurity profiling and method validation
Supplier characterization data; ICH guidelines context

Commercial Manufacturing of Nintedanib API

The primary industrial application for this compound is as the direct precursor for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide via catalytic nitro reduction. Its high purity and pre-assembled structure allow manufacturers to streamline the final stages of Nintedanib synthesis, ensuring high yields and compliance with stringent pharmaceutical purity standards without the burden of handling halogenated upstream reagents [1].

Analytical Reference Standards for Quality Control

In pharmaceutical quality assurance, this specific compound (often designated as Nintedanib Impurity 12 or Impurity 55) is utilized as a critical reference standard. It enables the precise calibration of HPLC and LC-MS methods to monitor unreacted intermediate carryover during the scale-up and validation of kinase inhibitor manufacturing processes, directly preventing downstream batch failures [2].

Development of Novel Multi-Targeted Tyrosine Kinase Inhibitors

Beyond established APIs, research and development teams procure this compound as a versatile building block to explore the piperazine-acetamide pharmacophore. By modifying the downstream oxindole coupling after the nitro reduction step, chemists can rapidly generate libraries of novel angiokinase inhibitors targeting VEGFR, FGFR, and PDGFR pathways without having to rebuild the complex amine-linker core from scratch .

Application Fit Matrix

Application
Selection Property
Validation Focus
Nintedanib ANDA impurity profiling
Certified reference standard with characterization data
Method validation and system suitability
Nitro-to-amino reduction monitoring
MS and thermal property differentiation
In-process control and intermediate consumption
Stability-indicating method development
Defined LogP and retention behavior
Degradation product identification and mass balance
Synthetic route benchmarking
Reported synthesis protocol and impurity benchmarks
Process capability and impurity profile assessment

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide

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